molecular formula C20H24N4O2 B3798551 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide

Cat. No.: B3798551
M. Wt: 352.4 g/mol
InChI Key: YSGXJACULLYSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the conditions under which it reacts, the products it forms, and the mechanisms of these reactions .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would involve how the compound interacts with biological systems or targets .

Safety and Hazards

This involves studying the safety profile of the compound. It includes its toxicity, environmental impact, handling precautions, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19-11-16(13-24(19)12-14-4-2-1-3-5-14)23-20(26)15-6-7-17-18(10-15)22-9-8-21-17/h6-10,14,16H,1-5,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGXJACULLYSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CC2=O)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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